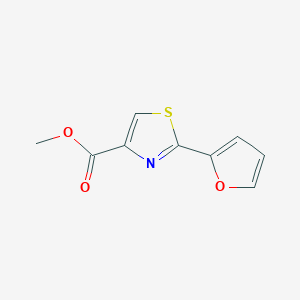
2-(2-Cyano-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyano-1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives.
Méthodes De Préparation
The synthesis of 2-(2-Cyano-1H-indol-3-yl)acetic acid typically involves several steps. One common method includes the Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions . These reactions are carried out under specific conditions to ensure the successful formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(2-Cyano-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a plant growth regulator and its role in various biochemical pathways . In medicine, indole derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases such as cancer and viral infections .
Mécanisme D'action
The mechanism of action of 2-(2-Cyano-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in plant growth regulation . In medicinal applications, it may target specific proteins or pathways involved in disease progression, such as cancer cell proliferation or viral replication . The exact mechanism of action can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(2-Cyano-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . While all these compounds share the indole nucleus, their unique substituents confer different properties and applications. For example, indole-3-acetic acid is a well-known plant hormone involved in growth and development, while indole-3-butyric acid is used as a rooting agent in plant propagation . The presence of the cyano group in this compound makes it distinct and may contribute to its unique biological activities and applications.
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2-(2-cyano-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O2/c12-6-10-8(5-11(14)15)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2,(H,14,15) |
Clé InChI |
UDGFAXXJTBIVOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C#N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


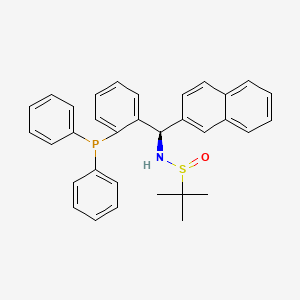
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
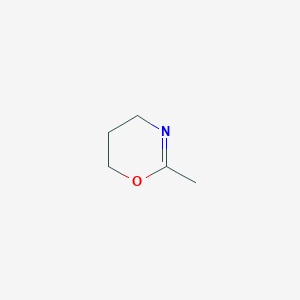


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
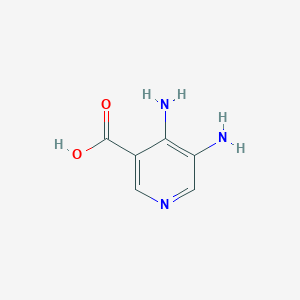
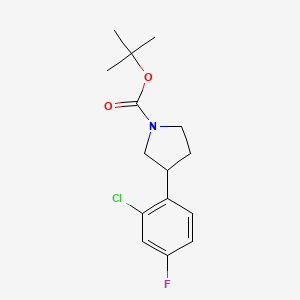

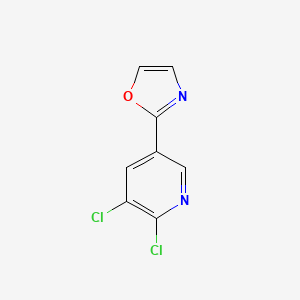
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
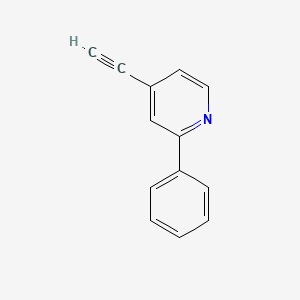
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)
